2-Nitroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

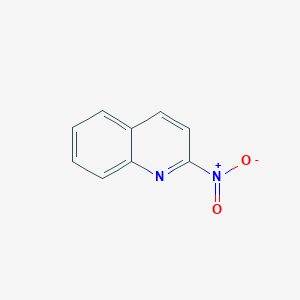

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-11(13)9-6-5-7-3-1-2-4-8(7)10-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAIGHZFMLGNDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171984 | |

| Record name | Quinoline, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18714-34-6 | |

| Record name | 2-Nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18714-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018714346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitroquinoline, a heterocyclic aromatic compound, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and toxicology. Its unique chemical structure, characterized by a quinoline core substituted with a nitro group at the 2-position, imparts a range of physicochemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies associated with this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is unequivocally identified by its Chemical Abstracts Service (CAS) registry number 18714-34-6 . Its molecular structure consists of a fused bicyclic system of a benzene ring and a pyridine ring, with a nitro group attached to the carbon atom at the second position of the quinoline ring.

Key Identifiers:

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₆N₂O₂

-

Canonical SMILES: C1=CC=C2C(=C1)C=CC(=N2)--INVALID-LINK--[O-]

-

InChI Key: UDAIGHZFMLGNDQ-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source |

| Molecular Weight | 174.16 g/mol | --INVALID-LINK--[1] |

| Melting Point | 125°C | --INVALID-LINK--[2] |

| Boiling Point | 305.12°C (rough estimate) | --INVALID-LINK--[2] |

| Calculated LogP | 1.9 | --INVALID-LINK--[1] |

| Appearance | Crystals from EtOH | --INVALID-LINK--[2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Below is a summary of expected and reported spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the six aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing nature of the nitro group and the nitrogen atom in the heterocyclic ring. Aromatic protons typically appear in the range of 7-9 ppm.

-

¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the nitro group (C2) is expected to be significantly downfield due to the strong deshielding effect. Aromatic carbons generally resonate between 120 and 150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

Asymmetric and Symmetric NO₂ stretching: Strong absorptions typically observed around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. These are indicative of the nitro group.

-

C=N and C=C stretching: Vibrations from the quinoline ring will appear in the 1600-1450 cm⁻¹ region.

-

C-H stretching (aromatic): Peaks are expected above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z ratio corresponding to the molecular weight of the compound (174.16).

-

Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (m/z 46) and NO (m/z 30). The quinoline ring itself can also undergo characteristic fragmentation.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed in the available literature, research on nitroquinoline derivatives suggests potential biological activities, including anticancer properties. Some nitroquinoline compounds have been shown to induce apoptosis and DNA damage. For instance, the related compound nitroxoline (8-hydroxy-5-nitroquinoline) has been reported to induce anticancer activity through the AMPK-dependent inhibition of the mTOR-p70S6K signaling pathway, leading to G1 cell cycle arrest and apoptosis.[3] It has also been shown to activate Chk2, a key protein in the DNA damage response pathway.[3]

The genotoxicity of some quinolines has been linked to their metabolic activation. For example, the carcinogenicity of 2-nitroanisole is associated with its reductive metabolism to a reactive hydroxylamine derivative that can form DNA adducts.[4][5] Given the structural similarities, it is plausible that this compound may undergo similar metabolic activation pathways, potentially leading to genotoxic effects.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of nitroquinolines is through the nitration of the parent quinoline ring. However, direct nitration of quinoline typically yields a mixture of 5- and 8-nitroquinolines. The synthesis of this compound often requires a multi-step approach or a nucleophilic nitration strategy. One reported method involves the nucleophilic nitration of quinoline using potassium nitrite and acetic anhydride in dimethyl sulfoxide (DMSO).

Detailed Methodology for Nucleophilic Nitration:

-

Reaction Setup: To a stirred solution of quinoline (1 equivalent) and potassium nitrite (6 equivalents) in DMSO, slowly add acetic anhydride in DMSO at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by pouring it into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic methods (NMR, IR, and MS).

Analytical Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the analysis of this compound, allowing for its separation, identification, and quantification in various matrices.

General HPLC Method:

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

-

Sample Preparation: Samples should be dissolved in a suitable solvent and filtered before injection. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering substances.

General GC-MS Method:

-

Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection depending on the sample concentration.

-

Temperature Program: An oven temperature program that allows for the separation of this compound from other components in the sample.

-

Detection: Mass spectrometry (MS) in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Conclusion

This compound is a compound of significant interest with a well-defined chemical structure and a range of physicochemical properties that are being increasingly explored. While some data on its biological activity and potential mechanisms of action can be inferred from related compounds, further research is needed to fully elucidate its specific signaling pathways and toxicological profile. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and analysis of this compound, enabling further investigation into its properties and potential applications in drug discovery and development.

References

- 1. This compound | C9H6N2O2 | CID 87759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 18714-34-6 [amp.chemicalbook.com]

- 3. Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

2-Nitroquinoline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitroquinoline, a heterocyclic aromatic compound of interest in various research domains. This document outlines its chemical and physical properties, experimental protocols for its synthesis and biological evaluation, and an exploration of its potential biological activities.

Core Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 18714-34-6 | [1] |

| Molecular Formula | C₉H₆N₂O₂ | [1] |

| Molecular Weight | 174.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and in vitro evaluation of this compound are provided below. These protocols are foundational for researchers working with this compound.

Synthesis of this compound

While the direct nitration of quinoline predominantly yields the 5- and 8-nitro isomers, the synthesis of this compound can be approached through multi-step sequences. A common strategy involves the use of a pre-functionalized quinoline ring, such as 2-chloroquinoline, which activates the C2 position for nucleophilic substitution.

Protocol: Synthesis of this compound from 2-Chloroquinoline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroquinoline in a suitable high-boiling point aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Nitrating Agent: Add a suitable nitrating agent. A common method for such substitutions is the use of a nitrite salt, such as sodium nitrite or silver nitrite. The choice of the counter-ion can influence the reaction rate and yield.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature, typically in the range of 100-150 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This protocol can be adapted to evaluate the cytotoxic effects of this compound on various cancer cell lines.

Protocol: MTT Assay for Cytotoxicity of this compound

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the reduction of MTT by metabolically active cells into insoluble formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Biological Activity and Signaling Pathways

The biological activities of many quinoline derivatives have been extensively studied, revealing their potential as anticancer agents.[2] These compounds can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[2] While specific signaling pathways modulated by this compound are not yet fully elucidated, related nitroquinoline compounds, such as nitroxoline, have been shown to induce apoptosis in cancer cells.[2] The induction of apoptosis is a complex process that can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

The diagram below illustrates a generalized logical workflow for investigating the induction of apoptosis by a test compound like this compound.

References

Spectroscopic Profile of 2-Nitroquinoline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-nitroquinoline, a significant heterocyclic compound utilized in various research and development sectors, including drug discovery. This document, intended for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR (Carbon-13 NMR) Data

While a complete peak list with assignments is not available in the provided search results, the existence of ¹³C NMR data for this compound is confirmed.[1] Aromatic compounds typically exhibit signals in the range of 100-160 ppm. The carbons attached to the nitro group and the nitrogen atom in the quinoline ring are expected to be significantly deshielded, appearing at higher chemical shifts.

Infrared (IR) Spectroscopy

A specific experimental IR peak list for this compound was not found in the search results. However, based on the functional groups present (nitro group and aromatic quinoline ring), the following characteristic absorption bands are expected.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~1550 - 1475 | Strong | Asymmetric N-O Stretch | Nitro (Ar-NO₂) |

| ~1360 - 1290 | Strong | Symmetric N-O Stretch | Nitro (Ar-NO₂) |

| ~3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic (C-H) |

| ~1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS)

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 174 | High | Molecular Ion [M]⁺ |

| 128 | High | [M - NO₂]⁺ |

| 101 | Medium | Further Fragmentation |

Data sourced from PubChem CID 87759.[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of NMR, IR, and MS spectra of aromatic nitro compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in an NMR tube.[4][5] The concentration is adjusted to obtain a good signal-to-noise ratio.[6]

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.[7]

-

¹H NMR: The proton NMR spectrum is acquired using a standard pulse sequence. The spectral width is set to cover the aromatic and any other relevant regions. The number of scans is optimized to achieve a good signal-to-noise ratio.[4]

-

¹³C NMR: The carbon-13 NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[6][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples like this compound, the following methods are commonly employed:

-

Potassium Bromide (KBr) Pellet Method: A small amount of finely ground this compound is mixed with dry KBr powder. The mixture is then pressed under high pressure to form a thin, transparent pellet, which is placed in the IR beam.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. The IR beam is then passed through the crystal.

Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules like this compound.[9] In this technique, the sample is vaporized and bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M⁺).[9][10]

Instrumentation and Data Acquisition:

-

Inlet System: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[10]

-

Mass Analyzer: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).[9]

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound | C9H6N2O2 | CID 87759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. publishing.bceln.ca [publishing.bceln.ca]

- 5. youtube.com [youtube.com]

- 6. Login | The Journal of the Alabama Academy of Science [aasjournal.org]

- 7. iris.unict.it [iris.unict.it]

- 8. epfl.ch [epfl.ch]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

The Diverse Biological Activities of Nitroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroquinoline derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their broad spectrum of biological activities. From potent anticancer and antimicrobial agents to promising candidates for antiparasitic and antiviral therapies, these compounds have demonstrated a remarkable ability to interact with various biological targets. This technical guide provides an in-depth overview of the core biological activities of nitroquinoline derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to support ongoing research and drug development efforts.

Anticancer Activity

Nitroquinoline derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of DNA damage, inhibition of key cellular enzymes, and interference with signaling pathways crucial for cancer cell proliferation and survival.

One of the most studied nitroquinoline derivatives is 4-nitroquinoline 1-oxide (4-NQO), a well-known carcinogen that induces DNA damage, making it a valuable tool for studying DNA repair mechanisms.[1][2] Its ability to generate reactive oxygen species (ROS) and form adducts with DNA leads to strand breaks and the activation of cellular stress responses.[1] The carcinogenic potential of 4-NQO and its derivatives has been strongly correlated with their ability to induce scission of DNA-protein complexes.[3]

Recent research has also focused on the development of nitroquinoline derivatives as kinase inhibitors, which can block the signaling pathways that drive tumor growth.[4][5][6] For instance, certain quinoline-based compounds have shown potent inhibitory activity against receptor tyrosine kinases like EGFR, VEGFR, and c-Met, which are often dysregulated in cancer.[7]

Quantitative Data: Anticancer Activity of Nitroquinoline Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| 4-nitroquinoline 1-oxide | Mouse Fibroblasts (L-P-3) | DNA-protein complex scission | 1 x 10⁻⁵ M | [3] |

| 2-methyl-4-nitroquinoline 1-oxide | Mouse Fibroblasts (L-P-3) | DNA-protein complex scission | 1 x 10⁻⁵ M | [3] |

| 6-chloro-4-nitroquinoline 1-oxide | Mouse Fibroblasts (L-P-3) | DNA-protein complex scission | 1 x 10⁻⁵ M | [3] |

| 4-hydroxyaminoquinoline 1-oxide | Mouse Fibroblasts (L-P-3) | DNA-protein complex scission | 1 x 10⁻⁵ M | [3] |

| 4-anilinoquinoline-3-carbonitrile (Compound 44) | EGFR kinase | IC₅₀ | 7.5 nM | [7] |

| Quinoline Derivative (Compound 50) | EGFR receptor | IC₅₀ | 0.12 ± 0.05 μM | [7] |

| Quinoline Derivative (Compound 38) | PI3K | IC₅₀ | 0.72 μM | [7] |

| Quinoline Derivative (Compound 38) | mTOR | IC₅₀ | 2.62 μM | [7] |

| Nitroxoline | - | - | - | [8] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Procedure:

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the nitroquinoline derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the medium and add 200 µL of an appropriate solvent (e.g., dimethyl sulfoxide or acidic isopropanol) to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

The comet assay, or single-cell gel electrophoresis (SCGE), is a sensitive method for detecting DNA strand breaks in individual cells.[10]

Procedure:

-

Cell Preparation: Harvest cells treated with the nitroquinoline derivative and embed them in a low-melting-point agarose on a microscope slide.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.[10]

-

Electrophoresis: Place the slides in an electrophoresis chamber. Under an electric field, damaged DNA fragments migrate away from the nucleus, forming a "comet tail".[10]

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Signaling Pathway Diagram

Caption: General mechanisms of anticancer activity of nitroquinoline derivatives.

Antimicrobial and Antiparasitic Activity

Nitroquinoline derivatives have demonstrated significant activity against a wide range of pathogens, including bacteria, fungi, and parasites. Their antimicrobial properties often stem from their ability to interfere with essential cellular processes in these organisms.

Nitroxoline (8-hydroxy-5-nitroquinoline) is a well-established antibacterial agent used for treating urinary tract infections.[11] Its broad-spectrum activity is attributed to its ability to chelate metal ions, which are essential cofactors for many microbial enzymes. Recent studies have also highlighted its potential as an antichagasic agent against Trypanosoma cruzi, the parasite that causes Chagas disease.[11][12][[“]][14] It has been shown to be more potent than the current standard treatment, benznidazole, and induces programmed cell death in the parasite.[11][12]

Other nitroquinoxaline analogs have shown promise against the parasite Schistosoma mansoni, the causative agent of schistosomiasis.[15] The addition of a nitro group to the quinoxaline scaffold has been observed to enhance activity, potentially by targeting parasitic redox systems.[15]

Quantitative Data: Antimicrobial and Antiparasitic Activity

| Compound | Organism | Activity Metric | Value | Reference |

| Nitroxoline | Trypanosoma cruzi (epimastigote) | IC₅₀ | 3.00 ± 0.44 µM | [12] |

| Nitroxoline | Trypanosoma cruzi (amastigote) | IC₅₀ | 1.24 ± 0.23 µM | [12] |

| Benznidazole | Trypanosoma cruzi (epimastigote) | IC₅₀ | 6.92 ± 0.77 µM | [12] |

| Benznidazole | Trypanosoma cruzi (amastigote) | IC₅₀ | 2.67 ± 0.39 µM | [12] |

| Nitroquinoxaline 27 | Schistosoma mansoni (adult) | IC₅₀ | ≤0.31 µM | [15] |

| Nitroquinoxaline 29 | Schistosoma mansoni (adult) | IC₅₀ | ≤0.31 µM | [15] |

| Nitroquinoxaline 30 | Schistosoma mansoni (adult) | IC₅₀ | ≤0.31 µM | [15] |

| Nitroxoline | Acanthamoeba culbertsoni (trophozoites) | IC₅₀ | 0.69 ± 0.01 µM | [12] |

| Nitroxoline | Acanthamoeba castellanii | IC₅₀ | 16.08 ± 0.93 µM | [12] |

| Nitroxoline | Balamuthia mandrillaris | IC₅₀ | 5.1 μM | [12] |

Experimental Protocols

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the nitroquinoline derivative in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Procedure:

-

Parasite Culture: Culture epimastigotes or amastigotes of T. cruzi in an appropriate medium.

-

Compound Treatment: Treat the parasites with different concentrations of the nitroquinoline derivative.

-

Incubation: Incubate for a defined period (e.g., 72 hours).

-

Viability Assessment: Determine the percentage of viable parasites using a resazurin-based assay or by direct counting with a hemocytometer.

-

IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that reduces the number of viable parasites by 50%.

Workflow Diagram

Caption: Experimental workflow for assessing antiparasitic activity.

Antiviral Activity

The antiviral potential of nitroquinoline derivatives is an emerging area of research. Certain quinoline carboxylic acid analogs have shown potent activity against a range of viruses by targeting host-cell factors. This approach is advantageous as it may reduce the likelihood of the virus developing resistance. One such target is the human dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis, which is required for viral replication.

Quantitative Data: Antiviral Activity

| Compound | Target | Virus | Activity Metric | Value | Reference |

| 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | human DHODH | - | IC₅₀ | 1 nM | [16] |

| C44 | Vesicular stomatitis virus (VSV) | - | EC₅₀ | 2 nM | [16] |

| C44 | WSN-Influenza | - | EC₅₀ | 41 nM | [16] |

Experimental Protocols

This assay measures the ability of a compound to inhibit the replication of a virus in host cells.

Procedure:

-

Cell Infection: Infect a monolayer of host cells with the virus at a known multiplicity of infection (MOI).

-

Compound Treatment: Simultaneously or post-infection, treat the cells with various concentrations of the nitroquinoline derivative.

-

Incubation: Incubate the cells for a period sufficient for viral replication.

-

Quantification of Viral Progeny: Harvest the supernatant or cell lysate and quantify the amount of new virus produced using methods such as plaque assay, TCID₅₀ (50% tissue culture infective dose) assay, or quantitative PCR (qPCR) for viral nucleic acids.

-

EC₅₀ Calculation: Determine the EC₅₀, the concentration of the compound that inhibits viral replication by 50%.

Logical Relationship Diagram

Caption: Logical relationship of host-targeting antiviral nitroquinolines.

Conclusion

Nitroquinoline derivatives exhibit a remarkable diversity of biological activities, making them a compelling scaffold for the development of new therapeutic agents. Their ability to induce DNA damage, inhibit critical enzymes, and modulate signaling pathways provides multiple avenues for therapeutic intervention in cancer, infectious diseases, and potentially other conditions. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in this field. Further exploration of the structure-activity relationships and mechanisms of action of novel nitroquinoline derivatives will undoubtedly lead to the discovery of new and improved drug candidates.

References

- 1. Synergistic DNA damaging effects of 4-nitroquinoline-1-oxide and non-effective concentrations of methyl methanesulfonate in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA Repair Synthesis in Mammalian Cells exposed to a Series of Oncogenic and Non-Oncogenic Derivatives of 4-Nitroquinoline 1-Oxide | Nature [preview-nature.com]

- 3. Breakage of a DNA-protein complex induced by 4-nitroquinoline 1-oxide, 4-nitropyridine 1-oxide, and their derivatives in cultured mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. klandchemicals.com [klandchemicals.com]

- 9. mdpi.com [mdpi.com]

- 10. championsoncology.com [championsoncology.com]

- 11. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. consensus.app [consensus.app]

- 14. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. – ScienceOpen [scienceopen.com]

- 15. Activities of Quinoxaline, Nitroquinoxaline, and [1,2,4]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Legacy of Innovation: Historical Synthetic Routes to 2-Nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-nitroquinoline, a key intermediate in the development of various pharmaceuticals and fine chemicals, has a rich history rooted in the foundational principles of heterocyclic chemistry. While modern methods offer streamlined approaches, an understanding of the classical synthetic strategies provides valuable context and insight into the reactivity of the quinoline scaffold. This technical guide delves into the core historical methods for the preparation of this compound, presenting detailed experimental protocols, comparative data, and workflow visualizations to illuminate the ingenuity of early 20th-century chemists.

The Challenge of Direct Nitration and the Rise of the N-Oxide Strategy

Direct electrophilic nitration of quinoline itself notoriously yields a mixture of 5-nitroquinoline and 8-nitroquinoline, as the pyridine ring is deactivated towards electrophilic attack. To circumvent this challenge, early chemists developed an elegant and now-classical two-step approach that remains a cornerstone of quinoline chemistry: the use of quinoline-1-oxide as a key intermediate. This strategy, pioneered by chemists like Eiji Ochiai, leverages the N-oxide functionality to direct nitration to the electron-deficient 2- and 4-positions of the quinoline ring system.

Core Historical Synthesis: A Two-Step Pathway

The most significant historical method for the synthesis of this compound involves a two-step process:

-

Oxidation of Quinoline to Quinoline-1-Oxide: The first step involves the N-oxidation of quinoline. A common historical method for this transformation utilized hydrogen peroxide in a solution of glacial acetic acid.

-

Nitration of Quinoline-1-Oxide: The resulting quinoline-1-oxide is then subjected to nitration. The presence of the N-oxide group activates the 2- and 4-positions towards electrophilic attack. By carefully controlling the reaction conditions, a nitro group can be selectively introduced at the 2-position.

Quantitative Data Summary

The following table summarizes typical quantitative data for the historical two-step synthesis of this compound.

| Step | Reactants | Reagents | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

| 1. N-Oxidation | Quinoline | 30% Hydrogen Peroxide, Glacial Acetic Acid | 70-80 | 3 | ~90 |

| 2. Nitration | Quinoline-1-Oxide | Fuming Nitric Acid, Concentrated Sulfuric Acid | 60-70 | 1-2 | ~70-80 |

Detailed Experimental Protocols

The following are detailed experimental protocols representative of the historical synthesis of this compound.

Experiment 1: Synthesis of Quinoline-1-Oxide

Materials:

-

Quinoline (1 mol)

-

Glacial Acetic Acid (3 mol)

-

30% Hydrogen Peroxide (1.2 mol)

Procedure:

-

A solution of quinoline in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.

-

30% hydrogen peroxide is added portion-wise to the stirred solution.

-

The reaction mixture is heated to 70-80°C on a water bath for 3 hours.

-

After cooling, the excess acetic acid and water are removed by distillation under reduced pressure.

-

The remaining residue is made alkaline with a concentrated solution of sodium carbonate.

-

The resulting quinoline-1-oxide is extracted with a suitable organic solvent (e.g., chloroform).

-

The organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude quinoline-1-oxide.

-

The product can be further purified by distillation under reduced pressure or by recrystallization.

Experiment 2: Synthesis of this compound from Quinoline-1-Oxide

Materials:

-

Quinoline-1-Oxide (1 mol)

-

Concentrated Sulfuric Acid (specific amount to be determined from historical sources)

-

Fuming Nitric Acid (specific amount to be determined from historical sources)

Procedure:

-

Quinoline-1-oxide is dissolved in cold, concentrated sulfuric acid in a flask equipped with a dropping funnel and a thermometer, while maintaining a low temperature with an ice-salt bath.

-

A cooled mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise to the stirred solution, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, the reaction mixture is slowly warmed to 60-70°C and maintained at this temperature for 1-2 hours.

-

The reaction mixture is then cooled and poured onto crushed ice.

-

The precipitated crude this compound is collected by filtration and washed thoroughly with cold water.

-

The crude product is then washed with a dilute sodium carbonate solution to remove acidic impurities, followed by another wash with water.

-

The this compound is purified by recrystallization from a suitable solvent, such as ethanol.

Visualizing the Synthetic Pathway

The logical flow of the historical synthesis of this compound can be visualized as a two-step process, with an optional subsequent denitration step to regenerate the quinoline scaffold if desired.

Caption: The historical two-step synthesis of this compound.

This diagram illustrates the core logic of the historical approach, starting from the readily available quinoline, proceeding through the key quinoline-1-oxide intermediate, and yielding the desired this compound. The optional denitration step highlights a potential subsequent transformation.

Experimental Workflow Visualization

The following diagram outlines the key stages of the experimental workflow for the synthesis of this compound from quinoline.

Caption: Experimental workflow for this compound synthesis.

This workflow diagram provides a clear, step-by-step visualization of the entire process, from the initial reaction setup to the isolation of the final product, for both the N-oxidation and the subsequent nitration stages.

This in-depth guide provides a comprehensive overview of the historical methods for the synthesis of this compound, equipping researchers with the foundational knowledge of this important transformation in heterocyclic chemistry.

An In-depth Technical Guide to the Safety and Handling of 2-Nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-nitroquinoline, a heterocyclic aromatic compound utilized in various research and development applications. Due to its potential hazards, a thorough understanding of its properties and associated safety protocols is crucial for all personnel handling this chemical. This document outlines the known hazards, safe handling procedures, emergency protocols, and relevant toxicological data, drawing from available safety data sheets and related scientific literature.

Hazard Identification and Classification

This compound is a potentially hazardous substance. While specific quantitative toxicity data for this compound is limited in publicly available literature, the hazards are inferred from data on structurally related compounds such as other nitroquinolines and nitroanilines. It is classified as a suspected carcinogen and mutagen.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H341: Suspected of causing genetic defects.

-

H350: May cause cancer.[2]

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P202: Do not handle until all safety precautions have been read and understood.[2][3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash face, hands and any exposed skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1][3]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P308+P313: IF exposed or concerned: Get medical advice/attention.[2][3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 18714-34-6 | [4][5] |

| Molecular Formula | C₉H₆N₂O₂ | [4][5] |

| Molecular Weight | 174.16 g/mol | [4][5] |

| Appearance | Crystals | [4] |

| Melting Point | 125 °C | [4] |

| Boiling Point | 305.12 °C (estimate) | [4] |

| Solubility | No data available | |

| Vapor Pressure | No data available | |

| Density | 1.219 g/cm³ (estimate) | [4] |

Toxicological Data

| Compound | Route | Species | LD50 | Reference |

| 8-Hydroxy-5-nitroquinoline | Oral | Mouse | 104 mg/kg | [6] |

| 8-Hydroxy-5-nitroquinoline | Oral | Rat | 510 mg/kg | [6] |

| 4-Nitroquinoline 1-oxide | Subcutaneous | Rat | 12.6 mg/kg | |

| Nitroxoline | Oral | - | Toxic if swallowed (Acute Toxicity 3) | [7] |

| Nitroxoline | Dermal | - | Toxic in contact with skin (Acute Toxicity 3) | [7] |

| Nitroxoline | Inhalation | - | Toxic if inhaled (Acute Toxicity 3) | [7] |

Safety and Handling Precautions

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[8]

-

Respiratory Protection: If working outside of a fume hood or if dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

Handling Procedures:

-

Avoid the formation of dust and aerosols.

-

Do not breathe dust, fumes, or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.[1]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

Emergency Procedures

First-Aid Measures:

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][8]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][8]

-

If Swallowed: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention or call a poison control center.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.

-

Specific Hazards: Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures:

-

Ensure adequate ventilation and wear appropriate personal protective equipment.

-

Avoid dust formation.

-

Sweep up the spilled material and place it into a suitable, labeled container for disposal.[8]

-

Do not let the chemical enter the environment.[8]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.

Mechanism of Action and Toxicology Profile

The precise mechanism of action for this compound is not well-documented. However, insights can be drawn from the extensively studied analogue, 4-nitroquinoline 1-oxide (4-NQO). 4-NQO is a potent carcinogen that exerts its effects after metabolic activation. It is enzymatically reduced to form reactive intermediates that can bind to DNA, forming adducts. This process can lead to DNA damage, mutagenesis, and carcinogenesis. The generation of reactive oxygen species (ROS) is also implicated in its toxicity.

Below is a diagram illustrating the putative signaling pathway for the carcinogenic effects of nitroquinolines, based on the mechanism of 4-NQO.

Caption: Putative signaling pathway for this compound-induced carcinogenesis.

Experimental Protocols

The following are generalized protocols for assessing the potential toxicity of this compound. These should be adapted and optimized based on specific laboratory conditions and research objectives.

Mutagenicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

This protocol outlines a general procedure for the Ames test to evaluate the mutagenic potential of this compound.

Caption: Experimental workflow for the Ames test.

Methodology:

-

Bacterial Strains: Utilize appropriate histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) that are sensitive to frameshift or base-pair substitution mutations.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.

-

Test Compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Assay Procedure:

-

In a test tube, combine the bacterial culture, the test compound dilution (or control), and the S9 mix (or buffer).

-

Pre-incubate the mixture at 37°C with gentle shaking.

-

Add molten top agar to the tube, mix, and pour onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol provides a general method for determining the cytotoxicity of this compound on a selected cell line using the MTT assay.

Methodology:

-

Cell Culture: Plate a suitable mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound dilutions. Include untreated and vehicle controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Chemical Transformation: Reduction to 2-Aminoquinoline

The reduction of the nitro group is a key transformation for the synthesis of aminoquinoline derivatives. A representative protocol for the catalytic hydrogenation is described below.

Methodology:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound in an appropriate solvent (e.g., ethanol, ethyl acetate).

-

Catalyst Addition: Add a catalytic amount of a suitable hydrogenation catalyst (e.g., 10% Palladium on carbon).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography).

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-aminoquinoline can be purified by recrystallization or column chromatography.

References

- 1. fishersci.com [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. lgcstandards.com [lgcstandards.com]

- 4. This compound | 18714-34-6 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. westlab.com [westlab.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. This compound | C9H6N2O2 | CID 87759 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties of 2-nitroquinoline (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 2-nitroquinoline, specifically its melting point and solubility. The information herein is intended to support research and development activities where this compound is of interest.

Core Physical Properties

| Property | Value | Solvents |

| Melting Point | 125 °C | Not Applicable |

| Solubility | Data not available | Water, Ethanol, Acetone, Dimethyl Sulfoxide (DMSO) |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of physical properties. The following sections outline standard protocols for measuring the melting point and a general procedure for determining the solubility of an organic compound like this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a suitable melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small sample of this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Solubility Determination (General Protocol)

A general protocol for determining the solubility of an organic compound involves preparing a saturated solution and then quantifying the amount of dissolved solute.

Apparatus and Materials:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Solvents of interest (e.g., water, ethanol, acetone, DMSO)

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a vial.

-

Equilibration: The vials are sealed and placed in a constant temperature shaker. They are agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The vials are removed from the shaker and the undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: A known volume of the clear supernatant (the saturated solution) is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining the melting point and solubility of this compound.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Solubility Determination.

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted 2-Nitroquinolines via Modified Skraup-Type Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of substituted nitroquinolines, with a focus on obtaining the 2-nitroquinoline scaffold, a significant structural motif in medicinal chemistry. While the direct Skraup synthesis of 2-nitroquinolines is not extensively documented, this guide presents established Skraup protocols for the synthesis of other nitroquinoline isomers and proposes a robust, modified pathway to achieve the desired 2-nitro substitution.

Introduction

The quinoline ring system is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The introduction of a nitro group can significantly modulate the electronic properties and biological activity of the quinoline core, making nitroquinolines valuable targets in drug discovery. The Skraup synthesis and its variations, such as the Doebner-von Miller reaction, are powerful tools for the construction of the quinoline nucleus.[1]

This document outlines the traditional Skraup synthesis for preparing nitroquinolines with substitution on the carbocyclic ring and provides a detailed protocol for a modified, two-step synthesis to obtain 2-nitroquinolines.

Data Presentation: Skraup Synthesis of Nitroquinolines

The following table summarizes representative quantitative data for the Skraup synthesis of various nitroquinoline derivatives using substituted anilines.

| Starting Aniline | Product | Oxidizing Agent | Dehydrating Agent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| o-Nitroaniline | 8-Nitroquinoline | Arsenic Pentoxide | Glycerol / Sulfuric Acid | 140-150 | 6 | ~65 | [2] |

| m-Nitroaniline | Mixture of 5-Nitroquinoline and 7-Nitroquinoline | Nitrobenzene | Glycerol / Sulfuric Acid | 130-140 | 4-5 | ~70 (mixture) | [2] |

| p-Nitroaniline | 6-Nitroquinoline | Arsenic Pentoxide | Glycerol / Sulfuric Acid | 140-150 | 6 | ~75 | [2] |

| 2-Nitro-p-toluidine | 6-Methyl-8-nitroquinoline | Arsenic Pentoxide | Glycerol / Sulfuric Acid | 140-150 | 5 | ~70 | Fieser & Fieser, "Reagents for Organic Synthesis" |

Experimental Protocols

Protocol 1: General Skraup Synthesis of 6-Nitroquinoline from p-Nitroaniline

This protocol describes a typical Skraup reaction to produce a quinoline with a nitro group on the benzene ring.

Materials:

-

p-Nitroaniline

-

Glycerol

-

Arsenic pentoxide

-

Concentrated sulfuric acid

-

Ferrous sulfate (optional, to moderate the reaction)

-

Sodium hydroxide solution (for workup)

-

Organic solvent for extraction (e.g., chloroform)

Procedure:

-

In a large, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, carefully add concentrated sulfuric acid to glycerol. The mixture should be stirred and cooled in an ice bath during the addition.

-

To this cooled mixture, add p-nitroaniline and arsenic pentoxide. Ferrous sulfate can be added at this stage to control the reaction's exothermicity.[3]

-

Heat the mixture cautiously in an oil bath. The reaction is often vigorous, and the temperature should be carefully controlled, typically between 140-150°C.[2]

-

Maintain the reaction at this temperature with vigorous stirring for approximately 6 hours.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a large volume of cold water.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling the mixture in an ice bath.

-

The crude 6-nitroquinoline will precipitate. The product can also be extracted with an organic solvent like chloroform.

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography.

Protocol 2: Proposed Two-Step Synthesis of this compound

As the direct Skraup synthesis of this compound is not well-established, a two-step approach is proposed. This involves the synthesis of 2-aminoquinoline followed by its conversion to this compound.

Step 1: Synthesis of 2-Aminoquinoline (Modified Borsche-Drechsel Cyclization)

This method provides a reliable route to the 2-aminoquinoline precursor.

Materials:

-

o-Nitrobenzaldehyde

-

Acetone

-

Aqueous sodium hydroxide solution

-

Sodium dithionite

Procedure:

-

Dissolve o-nitrobenzaldehyde in acetone in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide with stirring.

-

Continue stirring at a low temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the intermediate chalcone is not isolated. The reaction mixture is carefully acidified.

-

The cyclization and reduction of the nitro group are then carried out in a one-pot manner by the addition of a reducing agent such as sodium dithionite in an aqueous solution.

-

The mixture is heated to promote the reductive cyclization to form 2-aminoquinoline.

-

After cooling, the product is extracted with an appropriate organic solvent.

-

The organic layer is washed, dried, and the solvent evaporated to yield crude 2-aminoquinoline, which can be purified by recrystallization.

Step 2: Conversion of 2-Aminoquinoline to this compound (Sandmeyer-type Reaction)

This standard transformation in aromatic chemistry can be adapted for the synthesis of this compound.

Materials:

-

2-Aminoquinoline

-

Hydrofluoroboric acid (HBF4)

-

Sodium nitrite

-

Copper(I) nitrite or sodium nitrite in the presence of a copper catalyst

Procedure:

-

Dissolve 2-aminoquinoline in aqueous hydrofluoroboric acid at 0°C.

-

Slowly add a cold aqueous solution of sodium nitrite to the stirred solution, maintaining the temperature below 5°C to form the diazonium salt (2-quinolinediazonium tetrafluoroborate).

-

Isolate the diazonium salt by filtration and wash it with cold ether.

-

In a separate flask, prepare a solution or suspension of copper(I) nitrite or sodium nitrite with a copper catalyst.

-

Carefully add the isolated diazonium salt in portions to the nitrite solution at a controlled temperature.

-

The reaction mixture is stirred until the evolution of nitrogen gas ceases.

-

The product, this compound, is then extracted into an organic solvent.

-

The organic extract is washed, dried, and the solvent is removed.

-

Purification of the crude this compound is achieved by column chromatography or recrystallization.

Visualizations

Skraup Synthesis Workflow

Caption: General workflow for the Skraup synthesis of substituted nitroquinolines.

Proposed Logical Pathway to this compound

Caption: A proposed two-step synthetic route to this compound.

References

Application Notes and Protocols: Friedländer Synthesis for Substituted Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Friedländer synthesis, with a particular focus on a modified method for the preparation of substituted quinolines from readily available 2-nitrobenzaldehyde derivatives. This domino nitro reduction-Friedländer heterocyclization offers a robust and versatile one-pot procedure for accessing a wide range of quinoline structures, which are significant scaffolds in medicinal chemistry and drug development.

Introduction

The Friedländer synthesis is a classical and efficient method for constructing the quinoline ring system, a core structure in numerous pharmaceuticals.[1][2] The reaction traditionally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically under acidic or basic catalysis.[2][3][4][5]

A significant limitation of the classical approach is the limited commercial availability of substituted 2-aminobenzaldehydes.[1][3] To circumvent this, a highly effective modification involves the in situ reduction of 2-nitrobenzaldehydes to the corresponding 2-amino derivatives, which then immediately undergo the Friedländer condensation. This one-pot domino reaction is particularly advantageous, utilizing more accessible starting materials.[1][3] This protocol details a well-established method using iron powder in acetic acid for the nitro group reduction.[1]

Reaction Mechanism and Workflow

The domino nitro reduction-Friedländer synthesis proceeds through a three-stage mechanism:

-

Nitro Group Reduction: The nitro group of the 2-nitrobenzaldehyde is reduced to an amino group using a dissolving metal reduction, such as iron in acetic acid.

-

Knoevenagel Condensation: The newly formed 2-aminobenzaldehyde undergoes a Knoevenagel condensation with an active methylene compound.

-

Cyclization and Aromatization: The intermediate from the condensation then undergoes an intramolecular cyclization, followed by dehydration to form the aromatic quinoline ring.[1]

The overall experimental workflow for this one-pot synthesis is depicted in the following diagram.

Caption: Experimental workflow for the one-pot Friedländer synthesis.

Quantitative Data Summary

The following table summarizes the yields obtained from the reaction of various 2-nitrobenzaldehyde derivatives with different active methylene compounds (AMCs), as described in the detailed experimental protocol.

| 2-Nitrobenzaldehyde Derivative | Active Methylene Compound (AMC) | Product | Yield (%) |

| 2-Nitrobenzaldehyde | 2,4-Pentanedione | 1-(2-Methylquinolin-3-yl)ethan-1-one | 79 |

| 2-Nitrobenzaldehyde | 1-Phenyl-1,3-butanedione | (2-Methylquinolin-3-yl)(phenyl)methanone | 86 |

| 5-Fluoro-2-nitrobenzaldehyde | 2,4-Pentanedione | 1-(6-Fluoro-2-methylquinolin-3-yl)ethan-1-one | 81 |

| 5-Methoxy-2-nitrobenzaldehyde | 2,4-Pentanedione | 1-(6-Methoxy-2-methylquinolin-3-yl)ethan-1-one | 75 |

Data adapted from a representative study on domino nitro reduction-Friedländer heterocyclization.[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of substituted quinolines from 2-nitrobenzaldehydes.

General Procedure for the Synthesis of 1-(2-Methylquinolin-3-yl)ethan-1-one

Materials:

-

2-Nitrobenzaldehyde

-

2,4-Pentanedione

-

Iron powder (<100 mesh)

-

Glacial Acetic Acid (AcOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Thin-layer chromatography (TLC) plates and chamber

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Protocol:

-

Reaction Setup: In a round-bottom flask, combine 2-nitrobenzaldehyde (1.0 equiv) and 2,4-pentanedione (3.0 equiv) in glacial acetic acid.

-

Heating: Begin stirring the mixture and heat it to a temperature of 95–110 °C.

-

Addition of Iron: Once the reaction mixture reaches the target temperature, carefully add iron powder (4.0 equiv relative to the 2-nitrobenzaldehyde) in portions. An immediate color change to brown is typically observed.

-

Reaction Monitoring: Maintain the temperature and continue heating for 3–4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting 2-nitrobenzaldehyde spot has completely disappeared.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture through a pad of Celite to remove the iron salts and other solid residues. Wash the filter cake with ethyl acetate.

-

Carefully neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel to afford the pure 1-(2-methylquinolin-3-yl)ethan-1-one.[1]

-

Product Characterization

For the synthesized 1-(2-Methylquinolin-3-yl)ethan-1-one, the expected characterization data is as follows:

-

Appearance: Light yellow solid.[1]

-

Melting Point: 73–75 °C.[1]

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H), 8.07 (d, J = 8.2, 1H), 7.96 (d, J = 8.2, 1H), 7.85 (t, J = 8.2 Hz, 1H), 7.64 (t, J = 8.2, 1H), 2.78 (s, 3H), 2.71 (s, 3H).[1]

-

¹³C NMR (101 MHz, DMSO-d₆): δ 201.0, 157.1, 148.0, 139.1, 132.2, 131.3, 129.3, 128.4, 127.1, 126.0, 29.8, 25.6.[1]

Logical Relationships in Synthesis

The choice of starting materials directly dictates the substitution pattern of the final quinoline product. The following diagram illustrates this relationship.

Caption: Reactant-product relationship in the Friedländer synthesis.

These protocols and notes provide a comprehensive guide for the synthesis of substituted quinolines, offering a practical and scalable approach for applications in drug discovery and development. The use of a domino reaction starting from 2-nitro precursors significantly broadens the scope of accessible quinoline derivatives.

References

Application Notes and Protocols for the Regioselective Synthesis of 2-Nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitroquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, however, presents a regioselectivity challenge. Direct nitration of quinoline predominantly yields a mixture of 5- and 8-nitroquinolines, making the isolation of the 2-nitro isomer difficult and inefficient. This document outlines a reliable and regioselective two-step synthetic strategy to obtain this compound, proceeding through a 2-aminoquinoline intermediate. This method leverages the C2-functionalization of quinoline N-oxide, a well-established strategy in heterocyclic chemistry.

The protocols provided herein are compiled from literature sources and offer detailed experimental procedures for researchers. The application of this compound and its derivatives is vast, with potential uses in the development of novel therapeutic agents and functional materials.

Synthetic Strategy Overview

The preferred synthetic route for preparing this compound involves two key transformations:

-

Regioselective C2-Amination of Quinoline N-oxide: Quinoline is first oxidized to quinoline N-oxide. Subsequent amination at the C2 position is achieved through a deoxygenative amination reaction. This step is highly regioselective, yielding 2-aminoquinoline.

-

Oxidation of 2-Aminoquinoline: The resulting 2-aminoquinoline is then oxidized to this compound using a suitable oxidizing agent.

This two-step approach circumvents the regioselectivity issues associated with direct nitration and provides a more controlled and higher-yielding pathway to the desired product.

Experimental Protocols

Protocol 1: Synthesis of Quinoline N-oxide

This initial step is crucial for activating the quinoline ring for subsequent C2-functionalization.

Materials:

-

Quinoline

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide

-

Ammonium Hydroxide

Procedure:

-

Dissolve quinoline (1 equivalent) in glacial acetic acid.

-

Slowly add 30% hydrogen peroxide (a slight excess) to the solution while maintaining the temperature below 60°C.

-

Heat the reaction mixture at 70-80°C for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with ammonium hydroxide to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to afford quinoline N-oxide.

Protocol 2: Regioselective Deoxygenative C2-Amination of Quinoline N-oxide

This protocol describes a metal-free approach for the synthesis of 2-aminoquinoline.

Materials:

-

Quinoline N-oxide

-

Butan-1-amine

-

Tosyl Chloride (TsCl) or Triflic Anhydride (Tf2O) as an activator

-